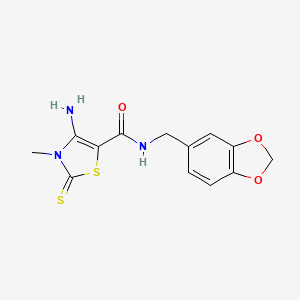
4-amino-N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-amino-N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-2-tio-2,3-dihidro-1,3-tiazol-5-carboxamida es un compuesto orgánico complejo con una estructura única que incluye un anillo benzodioxol, un anillo de tiazol y un grupo amida
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-amino-N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-2-tio-2,3-dihidro-1,3-tiazol-5-carboxamida típicamente implica múltiples pasos, comenzando con precursores fácilmente disponibles. Los pasos clave incluyen la formación del anillo de tiazol, la introducción de la porción benzodioxol y la formación final de amida. Las condiciones de reacción específicas, como la temperatura, los solventes y los catalizadores, son cruciales para la síntesis exitosa de este compuesto.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto probablemente implicarían la optimización de la ruta sintética para maximizar el rendimiento y la pureza al tiempo que se minimizan los costos y el impacto ambiental. Esto podría incluir el uso de reactores de flujo continuo, técnicas de purificación avanzadas y principios de química verde.
Análisis De Reacciones Químicas
Tipos de reacciones
4-amino-N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-2-tio-2,3-dihidro-1,3-tiazol-5-carboxamida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar sulfóxidos o sulfonas.
Reducción: Las reacciones de reducción pueden convertir el grupo tioxo en un tiol o tioéter.
Sustitución: El grupo amino puede participar en reacciones de sustitución nucleófila.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y nucleófilos como aminas o alcoholes. Las condiciones de reacción, como la temperatura, el pH y la elección del solvente, son fundamentales para controlar los resultados de la reacción.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir sulfóxidos o sulfonas, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en el grupo amino.
Aplicaciones Científicas De Investigación
4-amino-N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-2-tio-2,3-dihidro-1,3-tiazol-5-carboxamida tiene varias aplicaciones de investigación científica:
Química: Puede utilizarse como bloque de construcción para la síntesis de moléculas más complejas.
Biología: El compuesto puede tener potencial como sonda bioquímica o como punto de partida para el desarrollo de moléculas bioactivas.
Medicina: La investigación de sus propiedades farmacológicas podría conducir al desarrollo de nuevos agentes terapéuticos.
Industria: Puede encontrar aplicaciones en el desarrollo de nuevos materiales o como catalizador en reacciones químicas.
Mecanismo De Acción
El mecanismo de acción de 4-amino-N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-2-tio-2,3-dihidro-1,3-tiazol-5-carboxamida implica su interacción con objetivos moleculares específicos. Estos objetivos podrían incluir enzimas, receptores u otras proteínas, lo que lleva a la modulación de las vías bioquímicas. Las vías y los objetivos exactos dependerían de la aplicación específica y el contexto biológico.
Comparación Con Compuestos Similares
Compuestos similares
Los compuestos similares incluyen otros derivados de tiazol y moléculas que contienen benzodioxol. Algunos ejemplos incluyen:
- 4-amino-N-(2H-1,3-benzodioxol-5-yl)benzamida
- 4-amino-N-(1,3-benzodioxol-5-yl)-3-metilbenzamida
Singularidad
La singularidad de 4-amino-N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-2-tio-2,3-dihidro-1,3-tiazol-5-carboxamida radica en su combinación específica de grupos funcionales y su potencial para diversas aplicaciones. Su estructura permite una amplia gama de modificaciones químicas, lo que la convierte en un compuesto versátil para la investigación y el desarrollo.
Propiedades
Fórmula molecular |
C13H13N3O3S2 |
|---|---|
Peso molecular |
323.4 g/mol |
Nombre IUPAC |
4-amino-N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-2-sulfanylidene-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C13H13N3O3S2/c1-16-11(14)10(21-13(16)20)12(17)15-5-7-2-3-8-9(4-7)19-6-18-8/h2-4H,5-6,14H2,1H3,(H,15,17) |
Clave InChI |
MFPGVHFLSXVAMM-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=C(SC1=S)C(=O)NCC2=CC3=C(C=C2)OCO3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B12135610.png)

![propan-2-yl 2-(4-oxo-6-phenyl-2,3,4a,7a-tetrahydro-1H-thieno[2,3-d]pyrimidin-2-yl)acetate](/img/structure/B12135615.png)
![N-(4-chloro-2-methylphenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12135624.png)
![2-[4-(2-Furylmethyl)-5-(2-pyridyl)-1,2,4-triazol-3-ylthio]acetic acid](/img/structure/B12135630.png)
![(5Z)-3-[3-(morpholin-4-yl)propyl]-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B12135632.png)
![Ethyl 4-[(5-chloro-8-hydroxyquinolin-7-yl)(pyridin-2-yl)methyl]piperazine-1-carboxylate](/img/structure/B12135651.png)
![2-(4-bromophenoxy)-N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}acetamide](/img/structure/B12135655.png)
![2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B12135657.png)
![N-{2-oxo-1-[(4-sulfamoylphenyl)amino]-2-(thiophen-2-yl)ethyl}benzamide](/img/structure/B12135658.png)
![ethyl 1-({3-[(2Z)-3-(2-phenylethyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]phenyl}sulfonyl)piperidine-4-carboxylate](/img/structure/B12135661.png)

![methyl 3-methyl-4,6-dioxo-4H,6H-[1,3]thiazino[2,3-c][1,2,4]triazine-8-carboxylate](/img/structure/B12135669.png)
![4-chloro-N'-{4-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}benzohydrazide](/img/structure/B12135677.png)
